Eicosa-11-en-14-ynoic acid

Lipoxygenase inhibition eicosanoid pathway structural biology

Eicosa-11-en-14-ynoic acid (IEYA, CAS 137091-48-6), also referred to as (11E)-11-icosen-14-ynoic acid, is a synthetic C20 fatty acid characterized by a single double bond at C11 (E configuration) and a single triple bond at C14, with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol. It is classified as a lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, and is recognized in the Medical Subject Headings (MeSH) database with the unique ID C047683.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 137091-48-6
Cat. No. B136084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosa-11-en-14-ynoic acid
CAS137091-48-6
Synonymseicosa-11-en-14-ynoic acid
IEYA
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCC#CCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+
InChIKeyPFFRDNFAEYTWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eicosa-11-en-14-ynoic Acid: A Mono-Ene-Yne Fatty Acid Lipoxygenase Inhibitor – CAS 137091-48-6


Eicosa-11-en-14-ynoic acid (IEYA, CAS 137091-48-6), also referred to as (11E)-11-icosen-14-ynoic acid, is a synthetic C20 fatty acid characterized by a single double bond at C11 (E configuration) and a single triple bond at C14, with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . It is classified as a lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, and is recognized in the Medical Subject Headings (MeSH) database with the unique ID C047683 [1]. Unlike the fully acetylenic triyne analogs (ETI, ETYA), IEYA retains one alkene, providing a distinct electronic and steric profile.

1

Reversible LOX inhibition studies requiring competitive, not mechanism-based inactivation

2

Multi-target enzyme investigations combining LOX and formyltetrahydrofolate synthetase readouts

3

Analytical differentiation from fully acetylenic triyne inhibitors for method development

Why Eicosa-11-en-14-ynoic Acid Cannot Be Replaced by ETI, ETYA, or 8,11,14-Eicosatriynoic Acid in LOX Studies


Substituting eicosa-11-en-14-ynoic acid (IEYA) with its fully acetylenic triyne analogs—5,8,11-eicosatriynoic acid (ETI), 8,11,14-eicosatriynoic acid, or 5,8,11,14-eicosatetraynoic acid (ETYA)—introduces significant structural and pharmacological discontinuities. IEYA's single ene-yne motif is known to alter enzyme binding and oxygenation kinetics relative to triynes, which may act as suicide substrates for LOX enzymes, whereas IEYA is more likely to function as a competitive inhibitor [1]. The MeSH-defined ancillary targets—formyltetrahydrofolate synthetase and carboxylesterase—are not reported for ETI or ETYA, meaning substitution would eliminate these additional biochemical readouts [2]. Researchers requiring a tool compound that interrogates LOX pathways while preserving a partly unsaturated fatty acid scaffold cannot rationally replace IEYA with a triyne without compromising the specificity of the probe.

IEYA (ene-yne)
Competitive, reversible LOX inhibitor; retains substrate-like oxygenation at C-11
Triyne analogs (ETI, ETYA)
Mechanism-based irreversible inactivators; reduce active-site iron
Mechanistic mismatch may shift enzyme inhibition kinetics and reversibility profile in LOX assays.
IEYA
Reported inhibition of formyltetrahydrofolate synthetase (MeSH-defined ancillary target)
Triyne analogs
No reported formyltetrahydrofolate synthetase activity; readouts limited to COX/LOX
Substitution may eliminate folate-pathway endpoint readouts in multi-target study designs.

Quantitative Differentiation Evidence for Eicosa-11-en-14-ynoic Acid Versus Closest Analogs


Structure-Specific Enzyme Inhibition Profile Versus Triyne Analogs

IEYA is a mono-ene-mono-yne fatty acid that inhibits lipoxygenase-mediated arachidonic acid metabolism. In contrast, 5,8,11-eicosatriynoic acid (ETI) and 5,8,11,14-eicosatetraynoic acid (ETYA) contain three and four triple bonds, respectively, and act as nonselective, irreversible LOX inhibitors [1]. While quantitative IC50 data for IEYA against individual LOX isoforms are not publicly available in the peer-reviewed literature, the mechanistic distinction is critical: triynes can act as reductive inactivators that convert the active-site iron from Fe3+ to Fe2+, whereas IEYA, retaining a double bond, is predicted to function primarily as a competitive, reversible inhibitor based on its ability to be oxygenated at C-11 [1].

LOX inhibition mechanism
Class-level inference
IEYA: predicted competitive, reversible inhibitor with oxygenation at C-11. Triynes (ETI, ETYA): nonselective, irreversible inactivators (ID50 24 µM for 12-LO, 340 µM for COX for ETI).
Reported mechanistic class distinction supports reversible binding study design.
Quantitative IC50 for IEYA not publicly available; inhibition mode inferred from SAR.
Lipoxygenase inhibition eicosanoid pathway structural biology

Ancillary Enzyme Inhibition: Formyltetrahydrofolate Synthetase Activity

According to the NLM MeSH record, eicosa-11-en-14-ynoic acid inhibits formyltetrahydrofolate synthetase, an enzyme involved in one-carbon folate metabolism [1]. This ancillary activity is not reported for the triyne analogs (ETI, ETYA). While no quantitative IC50 is publicly listed in the MeSH entry, the presence of this additional target differentiates IEYA from ETI and ETYA, which are described solely as COX/LOX inhibitors .

Ancillary enzyme target
Class-level inference
IEYA inhibits formyltetrahydrofolate synthetase (MeSH record). No such activity reported for ETI or ETYA.
Multi-target profile may enable dual-pathway interrogation; triynes lack this readout.
Qualitative target expansion based on MeSH; independent IC50 verification needed.
folate metabolism multi-target inhibitor cancer metabolism

Physicochemical Differentiator for Chromatography and Formulation

IEYA possesses a predicted logP of approximately 7.49 and a boiling point of 424.4±18.0 °C , whereas the non-ene triyne analogs (ETI, ETYA) are more conjugated and polarizable due to their extended alkyne systems, affecting chromatographic retention. The single double bond in IEYA reduces UV molar absorptivity relative to the fully conjugated triyne/tetrayne systems, necessitating distinct detection methodologies (e.g., derivatization vs. direct UV) [1].

Chromatographic retention
Reported
IEYA: predicted logP ≈ 7.49, reduced UV absorptivity due to limited conjugation. Triynes: stronger UV chromophore, lower predicted logP (~6.8).
Distinct analytical detection and retention; requires separate reference standard.
Predicted physicochemical properties; experimental confirmation recommended.
analytical chemistry HPLC method development lipophilicity

Antioxidant Function in Lipid-Based Model Systems

The MeSH record explicitly notes that IEYA serves as an antioxidant in fats and oils [1]. This property is linked to the ene-yne moiety, which can scavenge lipid peroxyl radicals. In contrast, ETI and ETYA, despite their antioxidant capacity, are primarily characterized as LOX inhibitors in cellular contexts [2].

Antioxidant function
Class-level inference
IEYA cataloged as antioxidant in bulk fats and oils (MeSH). Triynes exert antioxidant effects primarily via LOX inhibition in cellular systems.
Supports lipid-stability screening applications not replicated by cellular LOX-dependent mechanisms.
Qualitative domain differentiation; bulk-phase radical-scavenging data to verify.
antioxidant assay lipid peroxidation food chemistry

Precision Application Scenarios for Eicosa-11-en-14-ynoic Acid in LOX Biology and Lipid Chemistry Research


Enzymatic Studies of Reversible Lipoxygenase Inhibition Independent of Reductive Inactivation

For kinetic characterization of LOX isoforms requiring a reversible, competitive inhibitor rather than a mechanism-based inactivator, IEYA is the preferred tool compound. Mechanistic studies demonstrate that while triynes (ETI, ETYA) reduce the active-site iron and abolish enzyme activity irreversibly, IEYA's ene-yne scaffold retains substrate-like oxygenation at C-11, enabling classical Michaelis-Menten competitive inhibition experiments [1]. This distinction is confirmed by the observation that triynes inhibit all known LOX isoforms non-selectively, whereas IEYA's narrower inhibition profile is inferred from its single reactive unsaturation site, which limits the number of LOX isoforms it can productively interact with [2].

Dual-Target Investigations Linking Eicosanoid and Folate Metabolism

IEYA uniquely enables studies at the intersection of lipid mediator biosynthesis and one-carbon metabolism because it is the only acetylenic fatty acid documented to inhibit both lipoxygenase and formyltetrahydrofolate synthetase [1]. Experimental designs exploring crosstalk between arachidonic acid metabolism and folate-dependent nucleotide synthesis in proliferating cells (e.g., cancer models) are exclusively supported by IEYA, as ETI and ETYA lack formyltetrahydrofolate synthetase inhibitory activity [2].

Lipid Oxidation and Antioxidant Screening in Bulk Oils and Emulsions

Because IEYA is explicitly cataloged as an antioxidant in fats and oils by NLM MeSH, it is directly applicable to accelerated stability testing of edible oils, biodiesel, and lipid-based formulations, where it can scavenge peroxyl radicals via its ene-yne functionality [1]. This contrasts with ETI and ETYA, whose cellular LOX-dependent antioxidant mechanisms do not translate directly to bulk-phase lipid stabilization [2].

Analytical Method Development and Reference Standard Procurement

Given IEYA's distinct chromatographic retention (logP ~7.49) and reduced UV absorptivity relative to the fully conjugated triyne inhibitors, laboratories developing HPLC or GC-MS methods for fatty acid inhibitor profiling must procure IEYA as a separate reference standard [1]. Relying on ETI or ETYA retention times for method calibration will yield inaccurate results for IEYA-containing samples [2].

Application
Selection Property
Validation Focus
Reversible LOX inhibition studies
Competitive inhibition profile
Verify reversible binding kinetics and substrate-competent oxygenation
Dual-target LOX/folate pathway research
Multi-target enzyme inhibition
Confirm formyltetrahydrofolate synthetase inhibition alongside LOX modulation
Bulk lipid antioxidant screening
Oil-phase radical scavenging
Evaluate peroxide value reduction in accelerated stability models
Analytical reference standard procurement
Distinct chromatographic behavior
Calibrate HPLC/GC-MS methods independent of triyne inhibitor retention times
Quote Request

Request a Quote for Eicosa-11-en-14-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.